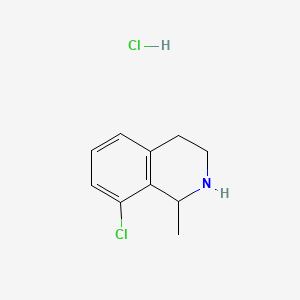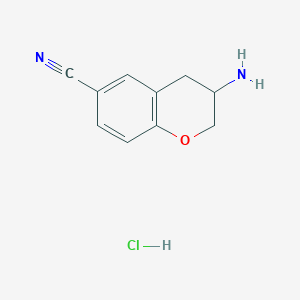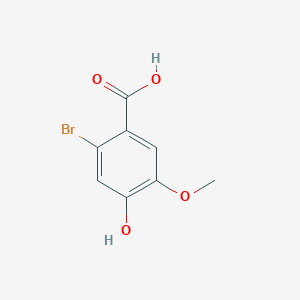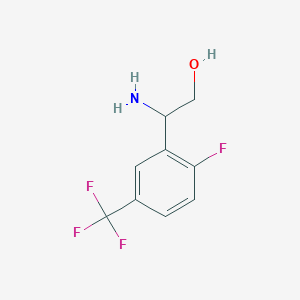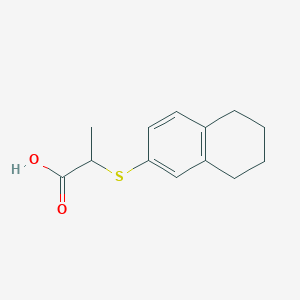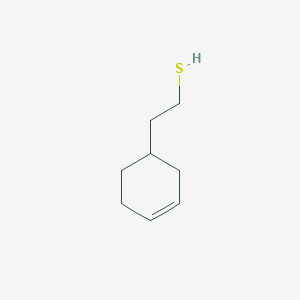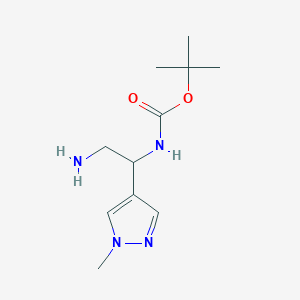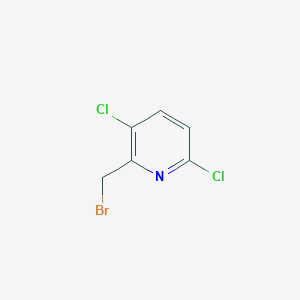
2-(Bromomethyl)-3,6-dichloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,6-dichloropyridine typically involves the bromination of 3,6-dichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3,6-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3,6-dichloropyridine.
科学的研究の応用
2-(Bromomethyl)-3,6-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-(Bromomethyl)-3,6-dichloropyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzene: Similar in structure but lacks the chlorine atoms on the pyridine ring.
2-(Bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a pyridine ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Uniqueness
2-(Bromomethyl)-3,6-dichloropyridine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The dichloro substituents enhance the compound’s stability and reactivity compared to similar compounds .
特性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC名 |
2-(bromomethyl)-3,6-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 |
InChIキー |
BFGCJTJKYZARLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Cl)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


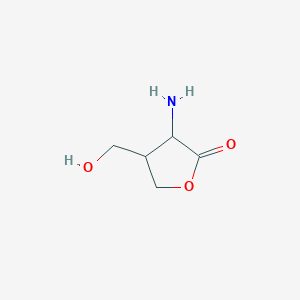
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
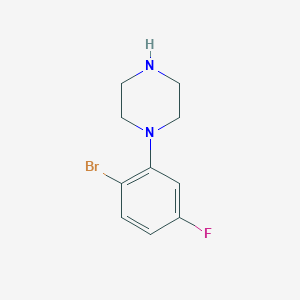
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)
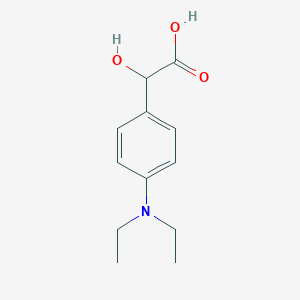
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
